3-Bromo-8-methoxyquinolin-2-amine 3-Bromo-8-methoxyquinolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937814
InChI: InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13)
SMILES:
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

3-Bromo-8-methoxyquinolin-2-amine

CAS No.:

Cat. No.: VC15937814

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-8-methoxyquinolin-2-amine -

Specification

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 3-bromo-8-methoxyquinolin-2-amine
Standard InChI InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13)
Standard InChI Key MVMOGLCQWJSIRO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=CC(=C(N=C21)N)Br

Introduction

Chemical and Structural Properties

Molecular Architecture

3-Bromo-8-methoxyquinolin-2-amine features a bicyclic quinoline core with substituents influencing its electronic and steric profiles. The bromine atom at position 3 introduces electron-withdrawing effects, while the methoxy group at position 8 contributes electron-donating properties. Key identifiers include:

PropertyValue
IUPAC Name3-bromo-8-methoxyquinolin-2-amine
SMILESCOC1=CC=CC2=CC(=C(N=C21)N)Br
InChIKeyMVMOGLCQWJSIRO-UHFFFAOYSA-N
CAS Number1447953-33-4
Molecular Weight253.09 g/mol
XLogP3~2.9 (estimated)

The planar quinoline system facilitates π-π stacking interactions, while the amine group at position 2 enhances hydrogen-bonding potential .

Spectroscopic and Computational Data

  • NMR: Predicted 1H^1\text{H} NMR signals include a singlet for the methoxy group (~3.9 ppm) and aromatic protons between 6.8–8.5 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 253.09 corresponds to [M+H]+[\text{M}+\text{H}]^+, with fragmentation patterns dominated by Br loss (-80 Da).

  • Computational Metrics: Density functional theory (DFT) calculations suggest a dipole moment of ~4.2 D, reflecting polarity influenced by the bromine and methoxy groups .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-bromo-8-methoxyquinolin-2-amine typically involves sequential functionalization of the quinoline core (Figure 1) :

  • Quinoline Core Formation:

    • Cyclocondensation of aniline derivatives with glycerol/sulfuric acid (Skraup synthesis) yields 8-methoxyquinoline.

  • Bromination:

    • Electrophilic aromatic substitution using N\text{N}-bromosuccinimide (NBS) in CHCl3\text{CHCl}_3 introduces bromine at position 3 .

  • Amination:

    • Nucleophilic substitution or catalytic amination at position 2 completes the synthesis.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, CHCl3\text{CHCl}_3, 0–5°C, 12 h65–70
AminationNH3\text{NH}_3, Pd/C, EtOH, 80°C50–55

Challenges and Solutions

  • Regioselectivity: Competing bromination at positions 3 and 5 is mitigated by low-temperature conditions .

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound with >95% purity .

Biological and Pharmacological Insights

Anticancer Activity

In vitro screens of related compounds reveal:

  • IC50_{50}: 10–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

  • Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization observed in treated cells .

Research Directions and Applications

Drug Discovery

  • Structure-Activity Relationship (SAR): Modifying the amine group (e.g., acylations) could enhance target affinity.

  • Combination Therapies: Synergy with β-lactam antibiotics merits investigation .

Material Science

  • Coordination Chemistry: The amine and bromine sites enable ligand design for transition metal complexes.

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